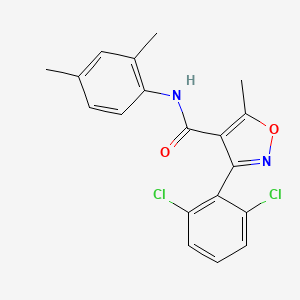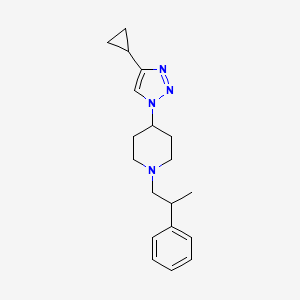![molecular formula C13H15N3OS B5977159 5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B5977159.png)
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone} is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTDPH and has a molecular formula of C13H15N3O2S.
Mécanisme D'action
The mechanism of action of MTDPH is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. MTDPH has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to scavenge ROS.
Biochemical and Physiological Effects:
MTDPH has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. MTDPH has also been shown to protect against oxidative stress in various cell types, including neurons and liver cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTDPH in lab experiments is its stability. MTDPH is relatively stable under normal laboratory conditions and can be stored for extended periods without significant degradation. One of the limitations of using MTDPH is its low solubility in water, which can make it challenging to work within some experimental setups.
Orientations Futures
There are several future directions for research on MTDPH. One area of interest is the potential use of MTDPH as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for MTDPH, which could help to reduce the cost of producing this compound for research purposes. Additionally, further research is needed to fully understand the mechanism of action of MTDPH and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MTDPH involves the reaction of 5-methyl-1,3-thiazolidine-2,4-dione with 1-(4-methylphenyl)ethanone hydrazone in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
MTDPH has potential applications in various fields of scientific research. One of the primary applications of MTDPH is in the field of medicinal chemistry, where it is being studied for its potential as a drug candidate. MTDPH has shown promising results in preclinical studies as an anti-inflammatory and antioxidant agent.
Propriétés
IUPAC Name |
(2E)-5-methyl-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-4-6-11(7-5-8)9(2)15-16-13-14-12(17)10(3)18-13/h4-7,10H,1-3H3,(H,14,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKACXFHLMMIFM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)C)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C(/C)\C2=CC=C(C=C2)C)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone} | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)


![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977100.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5977111.png)
![2-[5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B5977126.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine](/img/structure/B5977134.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5977149.png)
![6-[2-(2-quinolinylthio)propanoyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5977165.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B5977173.png)

![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)